(S)-5-Hydroxycarvedilol
Description
Overview of Existing Research on Carvedilol (B1668590) Biotransformation Pathways
Carvedilol undergoes extensive biotransformation primarily in the liver through several key pathways. wikipedia.orgaafp.orgnih.gov The main routes of metabolism are aromatic ring oxidation and glucuronidation. wikipedia.orgfda.gov The cytochrome P450 (CYP) enzyme system plays a central role in the oxidative metabolism of carvedilol. Specifically, CYP2D6 and CYP2C9 are the primary enzymes involved, with lesser contributions from CYP3A4, CYP1A2, CYP2C19, and CYP2E1. fda.govnih.govtandfonline.com
Aromatic ring oxidation, primarily by CYP2D6, produces the active hydroxylated metabolites 4'-hydroxycarvedilol and 5'-hydroxycarvedilol. pharmgkb.orgdovepress.comjpp.krakow.pl Another metabolic pathway is demethylation, which produces O-desmethylcarvedilol, a metabolite with some beta-blocking activity. pharmgkb.org Following these Phase I oxidative reactions, the parent drug and its metabolites can undergo Phase II conjugation reactions, mainly glucuronidation and sulfation, to form more water-soluble compounds that are then excreted. fda.govsigmaaldrich.com The metabolites of carvedilol are primarily excreted in the bile and feces. drugbank.comsigmaaldrich.com
The table below summarizes the key enzymes involved in carvedilol metabolism and the resulting metabolites.
| Enzyme | Metabolite(s) Formed | Metabolic Pathway |
| CYP2D6 | 4'-hydroxycarvedilol, 5'-hydroxycarvedilol | Aromatic ring oxidation |
| CYP2C9 | O-desmethylcarvedilol | Demethylation |
| CYP1A2 | O-desmethylcarvedilol, 1-hydroxycarvedilol, 8-hydroxycarvedilol | Demethylation, Side-chain oxidation |
| CYP3A4 | 4'-hydroxycarvedilol, 5'-hydroxycarvedilol (minor) | Aromatic ring oxidation |
| CYP2E1 | O-desmethylcarvedilol | Demethylation |
| UGT1A1, UGT2B4, UGT2B7 | Carvedilol glucuronide | Glucuronidation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVZUBTCLBJMT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O)OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654201 | |
| Record name | 3-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217723-80-2 | |
| Record name | 5-Hydroxycarvedilol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217723802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYCARVEDILOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8Z0G7RMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Stereoselective Preparation of S 5 Hydroxycarvedilol
Strategies for the Enantioselective Synthesis of 5-Hydroxycarvedilol
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For (S)-5-Hydroxycarvedilol, this involves creating the desired stereochemistry at the chiral center of the propan-2-ol side chain and potentially at the hydroxylated carbazole (B46965) ring. Several advanced strategies can be employed to achieve this.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk In the context of this compound synthesis, an achiral precursor molecule would be covalently bonded to a chiral auxiliary. scielo.org.mx This creates a diastereomeric intermediate where the auxiliary's inherent chirality sterically hinders one reaction pathway, favoring the formation of the desired stereocenter. wikipedia.orgscielo.org.mx
For instance, a strategy could involve attaching a chiral auxiliary, such as a derivative of an amino acid or a camphor-based molecule, to a precursor of the side chain. scielo.org.mxsigmaaldrich.com After the key stereocenter-forming reaction, the auxiliary is removed, yielding the enantiomerically enriched product and allowing the auxiliary to be recycled. york.ac.uk While specific applications for 5-Hydroxycarvedilol are not widely published, this method is a fundamental and powerful tool in asymmetric synthesis. york.ac.ukmdpi.com A related approach in the synthesis of chiral carvedilol (B1668590) involves using a chiral building block like (S)-2-(chloromethyl)oxirane from the start, which sets the stereochemistry for the final molecule. jetir.org
Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org For the synthesis of this compound, a key step would be the selective hydroxylation of the carbazole ring at the 5-position. Asymmetric hydroxylation, particularly of C-H bonds, is a cutting-edge area of synthetic chemistry. frontiersin.orgresearchgate.net
This approach could utilize a transition-metal catalyst complexed with a chiral ligand. google.co.uk This chiral environment would differentiate between the two faces of the aromatic ring of a carvedilol precursor, directing the hydroxylation to occur in a way that produces the desired (S)-enantiomer with high selectivity. wikipedia.org The Sharpless asymmetric dihydroxylation is a well-known example of this type of catalysis for alkenes, and similar principles can be applied to other functional groups. wikipedia.org The development of catalysts for the direct and selective hydroxylation of aromatic C-H bonds is an active field of research. researchgate.net
Chemoenzymatic synthesis combines chemical reactions with biocatalytic steps that use enzymes or whole microbial cells. mdpi.comnih.govmdpi.com This strategy leverages the high stereoselectivity often found in biological systems. nih.govresearchgate.net The metabolism of carvedilol in vivo to its hydroxylated metabolites is carried out by cytochrome P450 enzymes, such as CYP2D6, which produce the 4'- and 5'-hydroxy metabolites. sigmaaldrich.com
A chemoenzymatic route could mimic this process by using isolated enzymes or engineered microorganisms to perform the stereoselective hydroxylation of carvedilol or a suitable precursor. nih.govnih.gov This biocatalytic transformation can offer high enantiomeric excess and mild reaction conditions. researchgate.net
Alternatively, a more traditional chemical synthesis approach has been reported for the racemic 5'-hydroxycarvedilol, which starts from isovanillin. jetir.org To achieve the (S)-enantiomer specifically, this route would need to be adapted, for example by resolving a racemic intermediate or by using a stereoselective reduction step later in the synthesis.
Table 1: Comparison of Enantioselective Synthesis Strategies
| Strategy | Principle | Advantages | Challenges |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. wikipedia.orgscielo.org.mx | High diastereoselectivity, well-established methods, auxiliary can often be recycled. york.ac.uk | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to selectively produce one enantiomer. frontiersin.org | High efficiency (small amount of catalyst for large product yield), atom economical. wikipedia.org | Catalyst development can be complex and expensive; finding a catalyst for specific hydroxylations is difficult. researchgate.net |
| Chemoenzymatic Synthesis | Use of enzymes or microorganisms for stereoselective transformations. mdpi.comnih.gov | Extremely high selectivity, mild and environmentally friendly reaction conditions. researchgate.net | Enzyme stability, substrate scope, and downstream processing can be challenging. |
Derivatization Techniques for Analytical and Research Purposes
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. sigmaaldrich.comgreyhoundchrom.com For the analysis of chiral molecules like this compound, derivatization is often used to enable their separation and quantification. researchgate.net
One common technique is to react the enantiomeric mixture with a chiral derivatizing agent (CDA). This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC. researchgate.net A frequently used CDA for carvedilol and its metabolites is (-)-menthyl chloroformate (MCF). researchgate.net MCF reacts with the secondary amine group in the carvedilol side chain to form diastereomeric carbamates, which can then be easily separated and quantified. researchgate.net Other reagents like 2,3,4,6-tetra-O-acetyl-ß-D-glucopyranosyl isothiocyanate (GITC) have also been employed for similar purposes. researchgate.net
Table 2: Selected Derivatization Reagents for Amines and Alcohols
| Reagent | Functional Group Targeted | Purpose | Reference |
| (-)-Menthyl Chloroformate (MCF) | Secondary Amines, Alcohols | Forms diastereomers for chiral separation on achiral columns. | researchgate.net |
| GITC | Amines | Forms diastereomeric thioureas for chiral separation. | researchgate.net |
| BSTFA | Alcohols, Phenols, Amines | Forms trimethylsilyl (B98337) (TMS) ethers/amines to increase volatility for Gas Chromatography (GC). | sigmaaldrich.com |
| Pentafluorobenzyl Bromide (PFBBr) | Alcohols, Phenols | Forms PFB ethers, enhancing detection by Electron Capture Detection (ECD) in GC. | gcms.cz |
Characterization of Synthetic Intermediates and Final Product Purity
The confirmation of structure and the determination of purity are critical steps in any synthetic process. A variety of analytical methods are employed to characterize the intermediates and the final this compound product.
During a multi-step synthesis, intermediates are isolated and their chemical structures are confirmed using a combination of spectroscopic techniques. jocpr.comresearchgate.net These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Determines the molecular weight and provides information about the structure through fragmentation patterns. jetir.org
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. researchgate.net
The purity of the final product is crucial. elementlabsolutions.com High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. chromforum.orggcms.cz A PDA detector can be used to check for the presence of co-eluting impurities. gcms.cz
To determine the enantiomeric purity (or enantiomeric excess, e.e.), chiral HPLC is used. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing them to be separated and quantified. researchgate.net The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for confirming both the identity and purity of the final product and any potential impurities. jetir.orgresearchgate.net
Table 3: Analytical Techniques for Characterization and Purity Analysis
| Technique | Purpose | Information Obtained |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, quantification. | Percentage purity, detection of impurities. gcms.cz |
| Chiral HPLC | Determination of enantiomeric excess (e.e.). | Ratio of (S)- to (R)-enantiomers. researchgate.net |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identity confirmation, impurity identification. | Molecular weight of the main compound and impurities. jetir.orgresearchgate.net |
| NMR (Nuclear Magnetic Resonance) | Structural elucidation of intermediates and final product. | Detailed molecular structure, connectivity of atoms. chromforum.org |
| IR (Infrared) Spectroscopy | Functional group identification. | Presence of key bonds (e.g., -OH, -NH, C=C). researchgate.net |
Advanced Analytical Methodologies for the Detection and Quantification of S 5 Hydroxycarvedilol
Development and Validation of Stereoselective Chromatographic Techniques
Chromatography stands as the cornerstone for the separation of (S)-5-Hydroxycarvedilol from its R-enantiomer and other related metabolites. The development of stereoselective methods is critical because enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral selector for their differentiation. chromatographyonline.com
Ultra-High Performance Liquid Chromatography (UHPLC) with Chiral Stationary Phases for Enantiomer Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with a Chiral Stationary Phase (CSP), UHPLC becomes a powerful tool for enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition capabilities. chromatographyonline.comphenomenex.com
Recent research has focused on developing robust UHPLC methods for the simultaneous enantioselective determination of carvedilol (B1668590) and its major active metabolites, including 4'- and 5'-hydroxycarvedilol. nih.govmdpi.com One such study successfully employed a cellulose-based CSP, Chiralpak IB N-5, to resolve the enantiomers. mdpi.commdpi.com The separation mechanism on this type of CSP involves interactions such as hydrogen bonding and π-π stacking between the analyte and the chiral selector, with differences in the binding affinities of the enantiomers leading to their separation. mdpi.com The development of these methods often utilizes a Design of Experiments (DoE) approach to systematically optimize critical chromatographic parameters like mobile phase composition, pH, and flow rate to achieve the best resolution in the shortest possible time. mdpi.commdpi.com A validated UHPLC-UV method has proven to be linear, precise, and accurate for quantifying these enantiomers in plasma samples from patients. nih.govmdpi.com
Table 1: Optimized UHPLC-UV Method for Enantioselective Determination of Carvedilol and its Metabolites mdpi.commdpi.com
| Parameter | Condition |
|---|---|
| Chromatographic System | UHPLC-UV |
| Chiral Stationary Phase (CSP) | Chiralpak IB N-5 (tris(3,5-dimethylphenyl carbamate)-derivatized cellulose) |
| Mobile Phase Composition | 80% Organic Modifier (87% Acetonitrile (B52724) : 13% Methanol) and 20% Phosphate Buffer (pH 7) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV |
Gas Chromatography (GC) with Chiral Derivatization Considerations
Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound presents challenges. phenomenex.com The presence of multiple polar functional groups (hydroxyl and secondary amine) necessitates a derivatization step to increase volatility and improve chromatographic behavior. jfda-online.com
Derivatization converts the polar N-H and O-H groups into less polar, more volatile derivatives. phenomenex.com Common approaches include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) replace active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com
Acylation: Fluoroacylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) are used to form stable, volatile derivatives that are also highly sensitive to electron capture detection (ECD). jfda-online.com
For enantiomeric separation via GC, two main strategies exist:
Direct Separation: Using a chiral stationary phase, typically based on derivatized cyclodextrins. gcms.cz These phases form transient diastereomeric complexes with the enantiomers, allowing for their separation. The choice of cyclodextrin (B1172386) derivative is crucial for achieving selectivity. gcms.czchromatographyonline.com
Indirect Separation: This involves derivatizing the racemic analyte with a chiral derivatizing agent (CDA) to form diastereomers. chromatographyonline.com These diastereomers have different physical properties and can be separated on a conventional, achiral GC column. An example of a CDA for amines is (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC). jfda-online.com
Careful control of reaction conditions is critical to prevent racemization during the derivatization process. jfda-online.com
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC, particularly for chiral separations. mdpi.com It most commonly uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and non-flammable. shimadzu.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comfagg.be
SFC is exceptionally well-suited for chiral analysis and is a leading technique in the pharmaceutical industry for this purpose. mdpi.com Its advantages include:
High Throughput: The physical properties of the mobile phase permit high flow rates without generating excessive backpressure, significantly reducing analysis times. chromatographyonline.com
Enhanced Selectivity: By adding polar organic modifiers (e.g., methanol, ethanol) and additives to the CO2 mobile phase, the solvating power and selectivity can be finely tuned. chromatographyonline.comfagg.be
Broad Applicability: SFC can effectively use the same chiral stationary phases developed for HPLC, with polysaccharide-based CSPs being the most common choice for their wide application range and robustness. chromatographyonline.com
The technique is ideal for separating enantiomers of compounds like this compound, offering a "green" analytical alternative that reduces the consumption of organic solvents. mdpi.comshimadzu.com
Mass Spectrometry (MS) Applications for Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of drug metabolites, offering unparalleled sensitivity and selectivity for both quantifying known compounds and identifying unknown structures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Research
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis in drug development. bioanalysis-zone.com This technique combines the superior separation capabilities of LC (or UHPLC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry. veedalifesciences.com
Validated LC-MS/MS methods are crucial for determining the concentrations of this compound in biological matrices such as human plasma. nih.govresearchgate.net A typical workflow involves:
Sample Preparation: Extraction of the analytes from the plasma matrix, often using supported liquid extraction (SLE) or solid-phase extraction (SPE), to remove proteins and other interferences. nih.govscirp.org
Chromatographic Separation: Separation of the analyte from other metabolites and endogenous components. For enantioselective analysis, this can be achieved either directly on a chiral column or indirectly by forming diastereomeric derivatives that are then separated on a standard achiral column (e.g., a C18 column). nih.govresearchgate.net
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and significantly reduces background noise, enabling very low limits of quantification. scirp.orgnih.gov
Sensitive and reliable LC-MS/MS assays have been developed and validated for the simultaneous determination of (R)- and (S)-enantiomers of carvedilol and its hydroxylated metabolites in human plasma. nih.gov
Table 2: Validation Parameters for a Stereoselective LC-MS/MS Bioanalytical Assay in Human Plasma nih.gov
| Analyte | Concentration Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Mean Accuracy (% of Nominal) |
|---|---|---|---|---|
| (S)-Carvedilol | 0.200 - 100 | ≤ 11.9 | ≤ 9.6 | 98.3 - 104.5 |
| (R)-Carvedilol | 0.200 - 100 | ≤ 10.4 | ≤ 8.7 | 98.5 - 103.0 |
| (S)-4'-Hydroxyphenyl Carvedilol | 0.0200 - 10.0 | ≤ 11.0 | ≤ 11.9 | 96.8 - 102.5 |
| (R)-4'-Hydroxyphenyl Carvedilol | 0.0200 - 10.0 | ≤ 10.7 | ≤ 9.9 | 96.8 - 103.5 |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful technique for the structural elucidation of unknown compounds. currenta.delongdom.org Its primary strength lies in its ability to measure the mass of an ion with extremely high accuracy (typically to four decimal places). currenta.de
For a compound like 5-Hydroxycarvedilol, HRMS plays a crucial role in confirming its identity. mdpi.comnih.gov The key applications include:
Elemental Composition Determination: The highly accurate mass measurement of the molecular ion allows for the unambiguous determination of its elemental formula (C₂₄H₂₆N₂O₅ for 5-Hydroxycarvedilol). This is achieved by comparing the measured mass to the calculated masses of all possible elemental combinations. iupac.org
Fragment Analysis: When coupled with tandem MS (MS/MS), HRMS can provide accurate mass measurements of fragment ions. currenta.denih.gov By analyzing these fragmentation patterns, researchers can piece together the different structural components of the molecule, confirming the presence of the carbazole (B46965) core, the side chain, and the position of the hydroxyl group. mdpi.com This detailed structural information is vital for distinguishing between isomeric metabolites, such as 4'- and 5'-hydroxycarvedilol.
The combination of UHPLC with HRMS provides a comprehensive platform for metabolic profiling studies, enabling the separation, identification, and structural confirmation of metabolites like this compound even when they are present at very low levels in complex mixtures. currenta.de
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the unequivocal structural elucidation and purity assessment of pharmaceutical compounds, including metabolites like this compound. Its ability to provide detailed information about the atomic arrangement within a molecule makes it a primary method for confirming the identity and integrity of newly synthesized or isolated compounds.
The structural confirmation of this compound relies on the analysis of its ¹H and ¹³C NMR spectra. Each proton and carbon atom in the molecule generates a signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. For instance, the introduction of a hydroxyl group at the C-5 position of the carbazole ring in carvedilol to form 5-hydroxycarvedilol induces significant changes in the chemical shifts of the nearby aromatic protons and carbons, allowing for precise confirmation of the substitution pattern. In a study characterizing biliary metabolites of carvedilol in rats, ¹H-NMR, in conjunction with mass spectrometry, was crucial for identifying the structure of hydroxylated glucuronide conjugates. nih.gov
Furthermore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. A COSY spectrum reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. This network of correlations provides unambiguous proof of the molecular structure of this compound, distinguishing it from other isomers like 4'-hydroxycarvedilol or 3-hydroxycarvedilol. rsc.org
Quantitative NMR (qNMR) is an increasingly utilized method for determining the purity of pharmaceutical reference standards and active ingredients with high precision and accuracy, often without the need for an identical reference standard of the analyte. oxinst.com The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. oxinst.com To assess the purity of this compound, a known amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) along with a precisely weighed amount of an internal standard of certified purity. researchgate.net The purity of the analyte is then calculated by comparing the integral of a well-resolved signal from this compound with that of a signal from the internal standard. researchgate.netlgcstandards.com This method provides a direct measurement of mass fraction and is recognized for its high metrological quality. lgcstandards.com
Table 1: Application of NMR Techniques for this compound Analysis This table is a representative summary based on standard NMR applications for compounds of similar structure.
| NMR Experiment | Purpose | Information Obtained for this compound |
|---|---|---|
| ¹H NMR | Structural Confirmation | Provides chemical shifts and coupling constants for each proton, confirming the presence of the hydroxyl group and its position on the carbazole ring. |
| ¹³C NMR | Structural Confirmation | Shows the chemical shift for each unique carbon atom, verifying the overall carbon skeleton and the location of substituents. mdpi.com |
| COSY | Structural Elucidation | Establishes correlations between coupled protons (e.g., within the ethylamino chain and aromatic rings), confirming the bonding network. |
| HSQC/HMBC | Structural Elucidation | Correlates protons to their attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC), providing definitive structural assignment. |
| qNMR | Purity Assessment | Allows for the accurate quantification of this compound content against a certified internal standard, establishing its purity. oxinst.comresearchgate.net |
Sample Preparation Techniques for Complex Biological Matrices (in vitro and in vivo animal studies)
The accurate quantification of this compound in complex biological matrices from in vitro (e.g., cell cultures, liver S9 fractions) and in vivo animal studies (e.g., plasma, urine, tissue homogenates) necessitates robust sample preparation methods. jax.org These techniques are crucial for removing interfering endogenous substances like proteins, phospholipids, and salts, and for concentrating the analyte to a level suitable for detection by sensitive analytical instruments. scispace.com The choice of method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of carvedilol and its metabolites from biological fluids. ijcce.ac.irresearchgate.net This method partitions the analyte between the aqueous biological sample and an immiscible organic solvent. The pH of the aqueous phase is often adjusted to suppress the ionization of the target compound, thereby increasing its affinity for the organic phase. For carvedilol and its hydroxylated metabolites, which are weak bases, the sample is typically basified before extraction with solvents like a diethylether and ethylacetate mixture or tert-butyl methyl ether. researchgate.netnih.govbiomedpharmajournal.org LLE can provide high recovery and clean extracts, though it can be labor-intensive and consume significant volumes of organic solvents. ijcce.ac.ir
Solid-Phase Extraction (SPE) offers a more selective and automatable alternative to LLE. ijcce.ac.irresearchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, reversed-phase (e.g., C8 or C18) or mixed-mode cation exchange cartridges can be used. scispace.comresearchgate.net SPE is highly efficient and can yield very clean extracts with high analyte concentration factors. researcher.life A variation, magnetic solid-phase extraction (MSPE), utilizes magnetic nanoparticles as the sorbent, simplifying the separation process. ijcce.ac.ir
Protein Precipitation (PPT) is a simpler and faster method often employed for high-throughput analysis. semanticscholar.org It involves adding a large excess of an organic solvent, typically acetonitrile, to the plasma or serum sample. researchgate.netresearcher.life This denatures and precipitates the proteins, which are then removed by centrifugation. While fast and straightforward, the resulting supernatant may still contain significant amounts of other endogenous components, potentially leading to matrix effects in LC-MS/MS analysis. semanticscholar.org Therefore, PPT is sometimes combined with subsequent SPE or LLE cleanup steps. researchgate.net
In in vitro metabolism studies using liver S9 fractions or cell lysates, sample preparation often begins with stopping the enzymatic reaction, typically by adding a cold organic solvent like acetonitrile or methanol, which also serves to precipitate proteins. jax.orgplos.org For tissue homogenates, an initial homogenization step is required, followed by one of the extraction techniques mentioned above, such as supported liquid extraction (SLE), which is an effective high-throughput method for cleaning up complex samples like bone marrow homogenate. protocols.io
Table 2: Summary of Sample Preparation Techniques for Carvedilol and its Metabolites in Biological Matrices This table summarizes findings from studies on carvedilol and its metabolites, which are directly applicable to this compound.
| Technique | Biological Matrix | Key Parameters/Reagents | Reported Recovery (%) | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Human Plasma | Diethylether:Ethylacetate (3:1, v/v) | 91.8 | researchgate.net |
| LLE | Rat Plasma | tert-Butyl methyl ether | Not specified | biomedpharmajournal.org |
| Solid-Phase Extraction (SPE) | Human Plasma | C8 column; Elution with Acetonitrile:Formic acid | 83.25 (for 4-OH carvedilol) | researchgate.net |
| SPE | Human Plasma | Strata-X Cartridge | Not specified | indiandrugsonline.org |
| Protein Precipitation (PPT) | Human Plasma | Acetonitrile | >90 (assessed by solubility) | semanticscholar.org |
| PPT | Human Plasma | Acetonitrile | Complete | researchgate.net |
| Supported Liquid Extraction (SLE) | Mouse Plasma & Bone Marrow | Dichloromethane and Isopropanol | Not specified | protocols.io |
| Magnetic SPE (MSPE) | Human Plasma | CTAB-coated magnetic nanoparticles | >83.4 | ijcce.ac.ir |
Enzymatic Formation and Stereoselective Metabolism of S 5 Hydroxycarvedilol
Identification of Cytochrome P450 (CYP) Isoforms Involved in 5-Hydroxylation
While CYP2D6 is principal in 5-hydroxylation, other CYP isoforms are actively involved in the broader metabolism of carvedilol (B1668590), contributing to the formation of different metabolites. jst.go.jp The primary enzymes responsible for metabolizing both R(+) and S(-)-carvedilol in human liver microsomes include CYP2D6 and CYP2C9, with lesser contributions from CYP3A4, CYP2C19, CYP1A2, and CYP2E1. nih.gov
Specifically, CYP1A2 is primarily responsible for the 8-hydroxycarbazolyl (8OHC) pathway. nih.gov CYP2C9 is clearly associated with the formation of the O-desmethyl metabolite (ODMC). nih.govsigmaaldrich.com There is also evidence suggesting that CYP1A2, CYP2E1, CYP2C9, and CYP3A4 may be involved to some extent in the production of the 4'- and 5'-hydroxyphenyl metabolites, although their role is secondary to CYP2D6. nih.gov Studies indicate that the metabolism of the S-enantiomer of carvedilol is mainly mediated by CYP1A2 (approximately 60%), followed by CYP2D6 (20%) and CYP3A4 (15%). clinpgx.org
| Enantiomer | CYP Isoform | Metabolic Contribution (%) | Primary Metabolites |
|---|---|---|---|
| R-Carvedilol | CYP2D6 | ~40% | 4'-Hydroxycarvedilol, 5'-Hydroxycarvedilol |
| CYP3A4 | ~30% | Various | |
| CYP1A2 | ~20% | 8-Hydroxycarvedilol | |
| CYP2C9 | Minor | O-desmethylcarvedilol | |
| S-Carvedilol | CYP1A2 | ~60% | 8-Hydroxycarvedilol |
| CYP2D6 | ~20% | 4'-Hydroxycarvedilol, 5'-Hydroxycarvedilol | |
| CYP3A4 | ~15% | Various |
Stereoselectivity in the Formation of (S)-5-Hydroxycarvedilol from Carvedilol Enantiomers
The metabolism of carvedilol is highly stereoselective, meaning the two enantiomers, R(+) and S(-), are processed differently and at different rates by metabolic enzymes. alliedacademies.orgnih.gov Studies have shown that the S(-) enantiomer is metabolized more rapidly than the R(+) enantiomer in human liver microsomes. nih.govalliedacademies.org
This stereoselective metabolism is particularly evident in the pathways catalyzed by CYP2D6. alliedacademies.org The active site of the CYP2D6 enzyme has a specific orientation that favors the metabolism of the S-enantiomer, leading to its faster clearance. alliedacademies.org Consequently, the clearance of S-carvedilol is higher than that of R-carvedilol. nih.gov The CYP1A subfamily has also been implicated in the stereoselective metabolism of carvedilol, with studies in Caco-2 cells showing that the oxidation of S-carvedilol was faster than that of R-carvedilol. nih.gov
Investigation of Metabolic Pathways Utilizing in vitro Systems
To elucidate the specific enzymes and pathways involved in carvedilol metabolism, researchers extensively use in vitro systems that mimic the metabolic environment of the human liver.
Human Liver Microsomes (HLMs), which contain a high concentration of CYP enzymes, are a standard model for studying drug metabolism. alliedacademies.org In vitro experiments using HLMs have been crucial in demonstrating that carvedilol is metabolized into its primary hydroxylated and O-desmethyl derivatives. nih.gov These studies have consistently shown the stereoselective nature of the metabolism, with the S(-) enantiomer being metabolized more quickly than the R(+) enantiomer. nih.govalliedacademies.org
To identify the specific contributions of individual enzymes, researchers use recombinant enzyme systems, such as microsomes from cells engineered to express a single human P450 enzyme. nih.gov By incubating carvedilol with a panel of these recombinant enzymes, it was definitively shown that CYP2D6 is the main catalyst for 4'- and 5'-hydroxylation, CYP1A2 for 8-hydroxylation, and CYP2C9 for O-demethylation. clinpgx.orgnih.gov These systems, often combined with the use of selective chemical inhibitors for specific CYPs, allow for a precise mapping of the metabolic fate of each carvedilol enantiomer. nih.gov
Influence of Genetic Polymorphisms of Metabolic Enzymes on this compound Formation (e.g., CYP2D6 polymorphisms)
The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning numerous variations (alleles) exist within the human population, leading to significant interindividual differences in enzyme activity. nih.govnih.gov This genetic polymorphism plays a critical role in the variation observed in carvedilol plasma levels. nih.gov Individuals can be classified based on their CYP2D6 genotype, ranging from "poor metabolizers" (PMs) with two non-functional copies of the gene to "extensive metabolizers" (EMs) with normal function and "ultrarapid metabolizers" with multiple gene copies. nih.govamazonaws.com
In individuals who are poor metabolizers of debrisoquine (B72478) (a marker for CYP2D6 activity), the metabolic clearance of carvedilol to 4'- and 5'-hydroxyphenyl carvedilol is significantly reduced. nih.gov This leads to 2- to 3-fold higher plasma concentrations of R(+)-carvedilol in PMs compared to EMs. nih.govnih.gov The clearance of R-carvedilol is particularly reduced in these individuals. nih.gov
In vitro functional assessments of various CYP2D6 allelic variants have demonstrated that many variants result in significantly decreased catalytic activity toward carvedilol. nih.gov For example, the CYP2D6.10 allele, common in Asian populations, shows substantially lower Vmax values for both 4'- and 5'-hydroxylation compared to the wild-type CYP2D6.1. nih.gov Studies on numerous other variants, including newly discovered ones, have confirmed that most exhibit reduced intrinsic clearance, with some variants being catalytically inactive. nih.govnih.gov These findings highlight that genetic variations in CYP2D6 directly impact the rate of this compound formation. nih.gov
| CYP2D6 Allele | Phenotype Association | Catalytic Activity Compared to Wild Type (CYP2D6.1) |
|---|---|---|
| CYP2D6.1 | Normal/Extensive Metabolizer | 100% (Reference) |
| CYP2D6.2 | Normal/Extensive Metabolizer | Slightly decreased (~73% of wild type) |
| CYP2D6.10 | Intermediate Metabolizer | Significantly decreased (~3.6% of wild type) |
| CYP2D6.92 | Poor Metabolizer | Catalytically inactive |
| CYP2D6.96 | Poor Metabolizer | Catalytically inactive |
Pharmacological and Biochemical Investigations of S 5 Hydroxycarvedilol Mechanistic Pre Clinical Studies
Biochemical Mechanisms of Action at the Cellular Level
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). drugbank.com Their activation by catecholamines like epinephrine (B1671497) typically stimulates the enzyme adenylyl cyclase, leading to the production of the intracellular second messenger, cyclic AMP (cAMP). drugbank.comnih.gov As a β-adrenoceptor antagonist, (S)-5-Hydroxycarvedilol is expected to function by competitively blocking the receptor, thereby preventing this downstream signaling cascade and inhibiting the production of cAMP. This is the canonical pathway for beta-blockers. While specific studies focusing solely on the intracellular signaling of this compound are limited, its action is presumed to follow this established mechanism of β-adrenergic antagonism. The modulation of various signaling pathways, including the MAPK and Akt pathways, is a known consequence of altering GPCR activity. mdpi.comfrontiersin.org
Beyond its receptor-blocking actions, carvedilol (B1668590) and its enantiomers have been shown to directly modulate cellular calcium (Ca²⁺) handling, specifically by interacting with the cardiac ryanodine (B192298) receptor (RyR2), a channel that releases Ca²⁺ from intracellular stores. portlandpress.comfrontiersin.org Abnormal Ca²⁺ release through RyR2, known as store overload-induced calcium release (SOICR), can trigger cardiac arrhythmias. portlandpress.com
Investigations into the effects of carvedilol's hydroxylated metabolites on this process have been conducted using cellular models. One such study used mutant HEK 293 cells that express a defective RyR2 channel, which makes them prone to spontaneous Ca²⁺ oscillations. In these assays, the 5'-hydroxy analog of carvedilol was found to be slightly less active than the parent compound, carvedilol, in its ability to suppress these arrhythmogenic Ca²⁺ releases. frontiersin.org This indicates that while this compound likely contributes to this non-receptor-mediated effect, its potency in modulating RyR2 function is modestly reduced compared to carvedilol.
Interactive Table 2: Comparative Efficacy in Suppressing Store Overload-Induced Calcium Release (SOICR)
| Compound | Efficacy in Suppressing SOICR (Relative to Carvedilol) | Supporting Evidence |
|---|---|---|
| Carvedilol | Baseline | frontiersin.org |
| 3-Hydroxycarvedilol | Slightly more effective | frontiersin.org |
| 4'-Hydroxycarvedilol | Slightly more effective | frontiersin.org |
| 5'-Hydroxycarvedilol | Slightly less active | frontiersin.org |
Antioxidant Properties and Reactive Oxygen Species Scavenging Activity
Pre-clinical research has established that the antioxidant effects often attributed to the beta-blocker carvedilol are largely, if not entirely, due to its phenolic metabolites rather than the parent drug itself. Among these, this compound (also referred to as 5'-hydroxycarvedilol) has been a subject of investigation to characterize its capacity for scavenging reactive oxygen species.
The antioxidant potential of this compound has been quantified using specific, defined chemical assays designed to measure radical-inhibiting activity.
In one key assay, the ability of the compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was measured. pharmgkb.orginnovationsincrm.com This method involves monitoring the decrease in the UV-visible absorption of the DPPH radical at 515 nm, where a greater decrease indicates stronger radical-scavenging activity. pharmgkb.org
A second, distinct assay was used to further probe its antioxidant properties. This assay monitored the inhibition of a photoinduced free-radical 1,2-addition of Se-phenyl p-tolueneselenosulfonate to cyclopropylacetylene. pharmgkb.orginnovationsincrm.com The effectiveness of an antioxidant in this system is determined by its ability to quench the radicals that propagate this reaction. In both of these chemically-defined systems, this compound demonstrated significant radical-inhibiting capabilities. pharmgkb.org
Comparative studies have been crucial in elucidating the relative antioxidant potencies of carvedilol and its primary phenolic metabolites. When tested alongside the parent drug, this compound displayed markedly superior antioxidant activity. pharmgkb.orginnovationsincrm.com
In both the DPPH and the free-radical addition inhibition assays, carvedilol itself showed negligible antioxidant effects. pharmgkb.org In stark contrast, its hydroxylated metabolites, including 3-hydroxycarvedilol, 4'-hydroxycarvedilol, and 5'-hydroxycarvedilol, were all potent radical inhibitors. pharmgkb.orginnovationsincrm.com The radical-quenching abilities of these metabolites were found to be superior to that of the standard benchmark antioxidant butylated hydroxytoluene (BHT). pharmgkb.org
Table 1: Comparative Antioxidant Activity of Carvedilol and its Metabolites
| Compound | Relative Antioxidant Activity Ranking | Activity Compared to Carvedilol | Activity Compared to BHT |
| Carvedilol | Negligible | - | Inferior |
| 3-Hydroxycarvedilol | 1st (Most Active) | Superior | Superior |
| This compound | 2nd | Superior | Superior |
| 4'-Hydroxycarvedilol | 3rd | Superior | Superior |
This table is based on findings from defined chemical assays as reported in the literature. pharmgkb.orginnovationsincrm.com
Interaction with Drug Transporters in vitro (e.g., P-glycoprotein, MRP2)
The interaction of drugs and their metabolites with membrane transporters is a critical factor in their absorption, distribution, and elimination. In vitro and preclinical evidence indicates that carvedilol and its metabolites are substrates for key efflux transporters.
Specifically, carvedilol and its hydroxylated metabolites, which include this compound, have been identified as substrates for P-glycoprotein (P-gp, also known as ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2). pharmgkb.org The parent drug, carvedilol, is well-documented as both a substrate and a potent inhibitor of P-glycoprotein. tandfonline.comhpra.iebiomolther.org This inhibitory action can lead to significant drug-drug interactions with other P-gp substrates, such as digoxin. tandfonline.com
Furthermore, in vivo studies in mice have shown that treatment with carvedilol can lead to a significant reduction in the protein expression of Mrp2 in the liver. nih.gov While this finding relates to the expression of the transporter rather than a direct binding or transport assay of the metabolite itself, it establishes a clear interaction between the carvedilol pathway and MRP2. The status of this compound as a substrate for these transporters suggests that its cellular concentrations and disposition can be influenced by P-gp and MRP2 activity. pharmgkb.org
Computational and in Silico Approaches in S 5 Hydroxycarvedilol Research
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. acs.org This technique is instrumental in understanding the molecular basis of a drug's mechanism of action. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. oup.com
In a notable study, computer-aided drug repurposing approaches were used to investigate the potential of Carvedilol (B1668590) and its metabolites, including 5-Hydroxycarvedilol, against the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. jove.comspu.edu.sy Molecular docking was performed to evaluate the binding affinities of these compounds to the viral protein. jove.com The results indicated that 5-Hydroxycarvedilol, along with the parent drug and other metabolites, exhibited strong binding potential to the RdRp enzyme. jove.comspu.edu.sy
The docking scores, which represent the binding affinity in kcal/mol, demonstrated favorable interactions. jove.com Subsequent molecular dynamics simulations further confirmed the stability of the complexes formed between the viral RdRp and the Carvedilol metabolites. jove.comspu.edu.sy
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Carvedilol | -10.0 |
| 1-Hydroxycarvedilol | -9.8 |
| 3-Hydroxycarvedilol | -9.7 |
| 4-Hydroxycarvedilol | -9.8 |
| 5-Hydroxycarvedilol | -9.7 |
| 8-Hydroxycarvedilol | -10.0 |
| O-desmethylcarvedilol | -10.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnite.go.jp By establishing a correlation between physicochemical or structural descriptors and a specific activity, QSAR models can be used to predict the activity of new or untested compounds. researchgate.netnih.gov
While specific QSAR studies focusing solely on (S)-5-Hydroxycarvedilol are not extensively documented in the literature, the principles of QSAR are highly applicable to this molecule and its parent compound. Carvedilol and its hydroxylated metabolites are known to possess significant antioxidant activity, which is a key component of their cardioprotective effects. researchgate.netsemanticscholar.org QSAR models could be developed to correlate structural features of these carbazole (B46965) derivatives with their antioxidant potency. plos.orgresearchgate.net
The process would involve:
Data Set Selection: Compiling a series of carbazole compounds, including Carvedilol and its metabolites like 5-Hydroxycarvedilol, with experimentally measured antioxidant activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic descriptors (e.g., partial charges, HOMO-LUMO energies), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model linking the descriptors to the biological activity. researchgate.netmdpi.com
Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. nih.gov
Such a QSAR model for the Carvedilol family could elucidate which structural features—such as the position of the hydroxyl group on the carbazole ring—are most critical for antioxidant activity and guide the design of new derivatives with enhanced properties. dntb.gov.ua
Prediction of Metabolism and Metabolite Formation Sites (Site of Metabolism, SOM)
Predicting a drug's metabolic fate is a critical aspect of drug development. In silico tools for metabolism prediction are designed to identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. semanticscholar.orgnjppp.com These tools, often referred to as Site of Metabolism (SOM) predictors, use various approaches, including rule-based expert systems and machine learning models trained on large databases of metabolic reactions.
For Carvedilol, it is well-established that metabolism proceeds through pathways like aromatic ring oxidation to produce hydroxylated metabolites. plos.org Specifically, the formation of 4-Hydroxycarvedilol and 5-Hydroxycarvedilol is primarily catalyzed by the enzyme CYP2D6. plos.orgmdpi.com
Computational SOM prediction tools like MetaSite and ADMET Predictor analyze the structure of a query molecule like Carvedilol and assign a probability score to each atom for being a site of metabolic attack. nih.govsemanticscholar.org These predictions are based on factors such as the reactivity of C-H bonds and the accessibility of the site to the enzyme's catalytic center. nih.gov The experimentally confirmed role of the 5-position of the carbazole ring as a primary site of hydroxylation by CYP2D6 serves as a validation point for these predictive models. plos.org By accurately identifying these metabolic "hot spots," in silico tools can help researchers anticipate the formation of major metabolites like 5-Hydroxycarvedilol early in the drug discovery process.
Mechanistic Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Pre-clinical Settings
Pharmacokinetic-Pharmacodynamic (PK-PD) modeling is a mathematical technique that links the time course of drug concentrations in the body (pharmacokinetics) to the magnitude and time course of the pharmacological effect (pharmacodynamics). longdom.org Mechanistic PK-PD models go beyond empirical descriptions by incorporating specific expressions for the biological processes involved, such as receptor binding, signal transduction, and physiological feedback loops. This approach provides a deeper understanding of a drug's action and has improved properties for prediction and extrapolation. dntb.gov.ua
While a comprehensive mechanistic PK-PD model for this compound is a complex undertaking, computational platforms like GastroPlus™ have been used for in silico pharmacokinetic simulations of Carvedilol formulations. A full mechanistic model would integrate the PK of both Carvedilol and this compound with their distinct PD properties (e.g., potencies at beta-adrenergic receptors). Such a model would help quantify the contribution of this compound to the total beta-blocking effect observed after Carvedilol administration, aiding in the optimization of drug therapy.
In Silico Analysis of Enantiomer-Chiral Stationary Phase Affinities and Separation Mechanisms
The separation of enantiomers is critical in pharmaceutical analysis, as different enantiomers can have distinct pharmacological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose. Understanding the interactions between the enantiomers and the CSP at a molecular level can facilitate the development of efficient separation methods.
In silico molecular docking has been successfully applied to investigate the separation mechanism of Carvedilol and its major active metabolites, including 5-Hydroxycarvedilol (5'OHC), on a Chiralpak IB N-5 column. This CSP consists of tris(3,5-dimethylphenyl carbamate)-derivatized cellulose (B213188).
In one study, docking experiments were performed to explore the binding affinities of the R- and S-enantiomers of Carvedilol and its metabolites to the CSP. The simulations revealed that the enantiomers adopt a "U"-shape to maximize interactions, which include hydrophobic interactions and hydrogen bonding. The different docking scores calculated for the enantiomers of a given compound reflect their different binding affinities to the CSP, which is the basis for their chromatographic separation. For 5-Hydroxycarvedilol, the calculated scores showed a clear difference between the two enantiomers, correlating with their successful experimental separation.
| Compound | Enantiomer 1 Score | Enantiomer 2 Score | Score Difference (ΔScore) |
|---|---|---|---|
| Carvedilol | -25.11 | -22.71 | 2.40 |
| 4'-Hydroxycarvedilol | -22.71 | -23.78 | 1.07 |
| 5'-Hydroxycarvedilol | -22.08 | -24.45 | 2.37 |
| Desmethylcarvedilol | -18.07 | -20.12 | 2.05 |
Emerging Research Avenues and Future Directions for S 5 Hydroxycarvedilol
Exploration of Undiscovered Biochemical Pathways and Targets
The primary biochemical pathway for the formation of 5-Hydroxycarvedilol is through the aromatic ring oxidation of Carvedilol (B1668590). This metabolic process is predominantly catalyzed by the Cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C9 and CYP3A4. drugbank.comualberta.cabiomolther.org The (S)-enantiomer of Carvedilol is the substrate for the resulting (S)-5-Hydroxycarvedilol metabolite.
While this initial metabolic step is well-documented, the subsequent fate and actions of this compound are less understood. Future research should focus on:
Downstream Metabolism: Investigating whether this compound undergoes further biotransformation, such as phase II conjugation (e.g., glucuronidation or sulfation), and identifying the enzymes responsible. mdpi.com The parent compound and its oxidized metabolites are known to be substrates for glucuronidation. mdpi.com
Table 1: Key Enzymes in the Metabolism of Carvedilol to 5-Hydroxycarvedilol
| Enzyme Family | Specific Enzyme | Role in 5-Hydroxycarvedilol Formation |
| Cytochrome P450 | CYP2D6 | Primary catalyst for hydroxylation drugbank.comualberta.canih.gov |
| Cytochrome P450 | CYP2C9 | Contributes to hydroxylation drugbank.comsemanticscholar.org |
| Cytochrome P450 | CYP3A4 | Contributes to hydroxylation drugbank.com |
Advanced in vitro and ex vivo Model Systems for Mechanistic Studies
To dissect the specific pharmacological actions of this compound, advanced model systems that can isolate its effects from the parent compound are necessary.
In vitro models: These include cell-based assays using recombinant cell lines (e.g., HEK293 cells) that express specific adrenergic receptor subtypes. medchemexpress.com Such systems allow for precise quantification of the binding affinity and functional activity (agonist or antagonist) of this compound at these receptors without the confounding presence of Carvedilol or its other metabolites. These models are crucial for determining the intrinsic potency of the metabolite.
Ex vivo models: The use of isolated tissues and organs, such as cardiac muscle preparations or vascular rings from animal models, can provide more physiologically relevant data. nih.gov For instance, studies on isolated brain slices have been used to assess the neuronal effects of related compounds. google.com Applying similar ex vivo models would enable researchers to study the direct impact of this compound on tissue function, such as contractility or vasodilation, and to compare its potency directly to that of (S)-Carvedilol.
These models are invaluable for bridging the gap between molecular interactions and physiological responses. nih.gov
Integration of Multi-Omics Approaches in Metabolite Research (e.g., Metabolomics, Proteomics)
Multi-omics technologies offer a powerful, high-throughput approach to uncover the systems-level effects of a drug metabolite. nih.govnih.gov Applying these techniques to this compound research represents a significant future direction.
Proteomics: By treating specific cell types (e.g., cardiomyocytes or vascular smooth muscle cells) with pure this compound, researchers can use proteomic analysis to identify changes in the expression levels of thousands of proteins. This could reveal unforeseen effects on cellular processes like apoptosis, proliferation, or inflammation, pointing to novel biochemical pathways modulated by the metabolite.
Metabolomics: This approach involves the comprehensive analysis of all metabolites within a biological system. cmbio.io It can be used to map the metabolic fingerprint resulting from cellular exposure to this compound. This may identify shifts in energy metabolism or other key pathways, providing a functional readout of the metabolite's activity. nih.gov
Integrating these datasets can provide a holistic view of the metabolite's mechanism of action, moving beyond a single target to a network-level understanding. nih.govuv.es
Development of Novel Research Tools and Probes for this compound Investigations
Progress in understanding this compound is also dependent on the development of specialized research tools.
High-Sensitivity Analytical Methods: Robust and sensitive analytical methods are fundamental. A validated Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method has been developed for the simultaneous enantioselective quantification of Carvedilol and its main active metabolites, including 5'-hydroxy carvedilol. mdpi.com This method utilizes a suitable chiral stationary phase to resolve the enantiomers, which is mandatory given their different pharmacological profiles. mdpi.comnih.gov Further refinement of such methods, perhaps coupled with mass spectrometry (LC-MS/MS), will enhance detection in complex biological matrices.
Molecular Probes: The synthesis of labeled versions of this compound, such as fluorescent or radiolabeled probes, would be a major advancement. These tools would allow for visualization and tracking of the metabolite's distribution within cells and tissues (in vitro and ex vivo). They would be instrumental in binding assays and in identifying the subcellular localization of its targets.
Table 2: Analytical Methods for this compound Research
| Technique | Application | Key Feature |
| UHPLC-UV | Quantitative analysis of this compound in biological samples mdpi.com | Enantioselective separation using a chiral stationary phase mdpi.com |
| LC-MS/MS | High-sensitivity detection and quantification | Provides structural information and high specificity |
| Molecular Probes | Visualization of metabolite distribution and target binding | Labeled molecules (e.g., fluorescent, radiolabeled) for tracking |
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying (S)-5-Hydroxycarvedilol in biological matrices, and how do inter-laboratory variabilities affect reproducibility?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used, with mobile phases optimized for metabolite separation (e.g., acetonitrile-phosphate buffer systems). System suitability tests must confirm detectability thresholds (e.g., 3.5–6.5% signal linearity for low-concentration metabolites) . Cross-validate results using mass spectrometry (LC-MS/MS) to address matrix effects and ionization suppression.
Q. How does the metabolic pathway of carvedilol influence the pharmacokinetic profile of its active metabolite, this compound?
- Experimental Design : Conduct in vitro hepatic microsomal assays to identify cytochrome P450 isoforms (e.g., CYP2D6) responsible for carvedilol hydroxylation. Pair with in vivo PK studies in model organisms, ensuring dose-normalized comparisons between parent drug and metabolite plasma concentrations. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .
Q. What are the structural determinants of this compound’s β-blockade activity compared to carvedilol?
- Approach : Perform molecular docking studies using β-adrenergic receptor crystal structures (PDB IDs: e.g., 4LDO). Compare binding affinities of this compound and carvedilol via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Validate functional activity using cAMP inhibition assays in cardiomyocytes .
Advanced Research Questions
Q. How can chiral synthesis of this compound be optimized to minimize racemization during scale-up?
- Synthetic Strategy : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution for enantiomeric purity >99%. Monitor optical rotation and chiral HPLC retention times at each synthetic step. Report detailed reaction conditions (temperature, solvent polarity) to mitigate racemization .
Q. What mechanisms explain contradictory findings on this compound’s cardioprotective efficacy across preclinical models?
- Data Contradiction Analysis : Systematically review species-specific differences in metabolite clearance (e.g., rodent vs. human CYP2D6 activity). Replicate experiments under controlled conditions (e.g., ischemia-reperfusion injury models) with blinded outcome assessments. Apply meta-analytic frameworks to quantify heterogeneity (I² statistic) .
Q. How do genetic polymorphisms in drug-metabolizing enzymes affect this compound’s therapeutic index in diverse populations?
- Pharmacogenomic Design : Recruit cohorts stratified by CYP2D6 phenotypes (ultrarapid, intermediate, poor metabolizers). Measure metabolite plasma levels and adverse event rates (e.g., bradycardia). Use genome-wide association studies (GWAS) to identify SNPs correlated with efficacy-toxicity ratios .
Q. What in silico models best predict this compound’s drug-drug interaction potential with antihypertensive agents?
- Computational Workflow : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro inhibition constants (Ki) for CYP enzymes. Validate against clinical DDI studies (e.g., co-administration with metoprolol). Include sensitivity analyses for protein binding and tissue distribution .
Methodological Best Practices
- Data Transparency : Share raw chromatograms, synthetic protocols, and statistical code in public repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Blinding and Randomization : For in vivo studies, document allocation concealment and blinding procedures for outcome assessors. Use block randomization to balance confounding variables (e.g., age, sex) .
- Literature Search Rigor : Apply systematic review protocols (PRISMA) to avoid selection bias. Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR metabolism)") across PubMed, Embase, and Web of Science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
